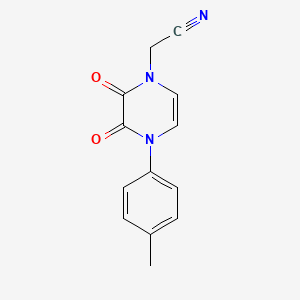

2-(2,3-dioxo-4-(p-tolyl)-3,4-dihydropyrazin-1(2H)-yl)acetonitrile

Description

Properties

IUPAC Name |

2-[4-(4-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c1-10-2-4-11(5-3-10)16-9-8-15(7-6-14)12(17)13(16)18/h2-5,8-9H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTITUDLCHYYTGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that similar compounds with an indole nucleus have shown clinical and biological applications, binding with high affinity to multiple receptors.

Mode of Action

For instance, a compound named O4I1 has been found to enhance the expression of the Oct3/4 gene, a key functional protein in cell division.

Biochemical Pathways

Compounds with similar structures have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities.

Pharmacokinetics

The compound’s solubility in various solvents such as dmf, dmso, and ethanol has been reported, which could potentially influence its bioavailability.

Biological Activity

2-(2,3-dioxo-4-(p-tolyl)-3,4-dihydropyrazin-1(2H)-yl)acetonitrile is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a dihydropyrazine ring and various functional groups. This article aims to provide a comprehensive overview of its biological activity, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₁₃H₁₁N₃O₂

- Molecular Weight : 241.24 g/mol

- CAS Number : 1226434-59-8

Biological Activity Overview

Preliminary studies suggest that compounds with similar structural motifs often exhibit significant biological activities, including:

- Antimicrobial properties

- Anti-inflammatory effects

- Anticancer potential

The presence of the dihydropyrazine moiety is particularly noteworthy as it has been associated with various pharmacological effects. The compound's activity can be attributed to the interplay of its functional groups, which may enhance its reactivity and interaction with biological targets.

The biological mechanisms underlying the activity of this compound are not yet fully elucidated. However, compounds with similar structures have shown the ability to modulate enzymatic pathways and interact with cellular receptors. Research indicates that the dihydropyrazine core may influence several biological pathways:

- Inhibition of Enzymes : Similar compounds have demonstrated inhibition of cholesteryl ester transfer protein (CETP), which plays a crucial role in lipid metabolism .

- Antioxidative Activity : The compound may exert protective effects against oxidative stress by enhancing cellular antioxidative mechanisms.

- Neuroprotective Effects : Analogous compounds have exhibited neuroprotective properties, potentially making them candidates for treating neurodegenerative diseases .

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of dihydropyrazine derivatives found that compounds with similar structures displayed significant activity against various bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes and interference with metabolic pathways.

Case Study 2: Anti-inflammatory Effects

Research on related compounds revealed anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This suggests that this compound may also modulate inflammatory responses in vivo.

Data Table: Comparison of Related Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 1. Dihydropyrazine Derivatives | Dihydropyrazine core | Antimicrobial | Varied substituents affecting activity |

| 2. N-(p-Tolyl)acetamide | Acetamide group | Analgesic | Lacks heterocyclic components |

| 3. 3-Methoxyphenyl-piperazine | Piperazine ring | Antidepressant | Simple cyclic structure |

Future Research Directions

Further studies are necessary to elucidate the specific biological mechanisms and therapeutic potentials of this compound. Suggested areas for research include:

- In vitro and in vivo assays to assess efficacy and safety profiles.

- Structure-activity relationship (SAR) studies to optimize the compound's biological properties.

- Exploration of potential applications in treating conditions such as cancer and neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-(2,3-dioxo-4-(p-tolyl)-3,4-dihydropyrazin-1(2H)-yl)acetonitrile, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with condensation of p-toluidine derivatives with diketone precursors. Key steps include:

- Cyclization : Formation of the pyrazin-dione ring under acidic or basic conditions (e.g., using acetic acid or KOH) .

- Acetonitrile Functionalization : Introduction of the acetonitrile group via nucleophilic substitution or coupling reactions (e.g., using cyanide sources like KCN or TMSCN).

- Optimization : Reaction temperature (60–100°C), solvent polarity (DMF or THF), and catalyst selection (e.g., Pd/C for coupling steps) critically influence yield and purity. HPLC and NMR are essential for monitoring intermediate purity .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : H/C NMR to confirm substituent positions and ring conformation.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula.

- X-ray Crystallography : For definitive confirmation of crystal packing and hydrogen-bonding interactions (as demonstrated in analogous pyrazine derivatives) .

- Computational Modeling : DFT calculations (e.g., Gaussian or ORCA) to predict electronic properties and reactive sites .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating the biological activity of this compound, particularly in enzyme inhibition or anticancer studies?

- Methodological Answer :

- In Vitro Assays : Use enzyme-specific assays (e.g., fluorometric or colorimetric kits for kinases or oxidoreductases) with IC determination. Include positive controls (e.g., staurosporine for kinases) .

- Cell-Based Studies : Employ cancer cell lines (e.g., MCF-7 or HeLa) in dose-response experiments. Assess apoptosis via flow cytometry (Annexin V/PI staining) and validate targets via Western blot (e.g., caspase-3 activation) .

- Data Validation : Replicate experiments in triplicate and use ANOVA with post-hoc tests (e.g., Tukey’s) to address variability. Address contradictory results by cross-validating with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for pyrazine derivatives like this compound?

- Methodological Answer :

- Comparative SAR Table :

| Compound | Substituent Modifications | Observed Activity | Key SAR Insight |

|---|---|---|---|

| Target Compound | p-Tolyl, acetonitrile | High kinase inhibition | Electron-withdrawing groups enhance binding to ATP pockets |

| Analog A | Methoxy at position 3 | Reduced activity | Steric hindrance disrupts planar conformation |

| Analog B | Chlorine at position 4 | Increased toxicity | Electrophilic Cl may non-specifically alkylate proteins |

| Source: Adapted from pyrazine derivative studies |

- Mechanistic Studies : Use molecular docking (AutoDock Vina) to simulate binding modes and identify critical interactions (e.g., H-bonding with hinge regions). Validate with mutagenesis (e.g., alanine scanning) .

Q. What environmental or metabolic stability studies are critical for advancing this compound to preclinical trials?

- Methodological Answer :

- Environmental Fate : Assess hydrolysis/photolysis rates under simulated environmental conditions (pH 7–9, UV light exposure). Use LC-MS/MS to quantify degradation products .

- Metabolic Stability : Conduct microsomal assays (human liver microsomes) with NADPH cofactor. Identify metabolites via UPLC-QTOF and compare to in silico predictions (e.g., Meteor Nexus) .

- Ecotoxicity : Use Daphnia magna or algal growth inhibition tests (OECD 202/201 guidelines) to evaluate acute/chronic toxicity .

Methodological Notes

- Data Reproducibility : Ensure strict control of reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and biological assay parameters (e.g., cell passage number) .

- Theoretical Frameworks : Link studies to established theories (e.g., frontier molecular orbital theory for reactivity predictions) to guide hypothesis-driven research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.